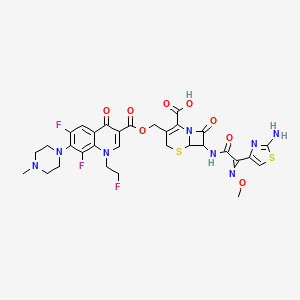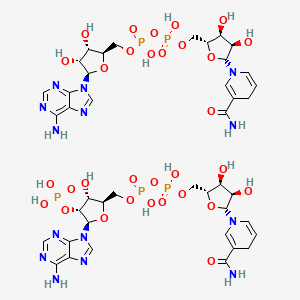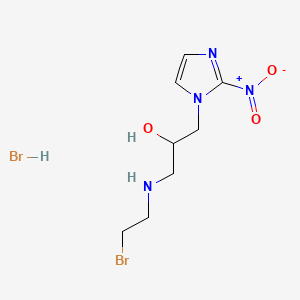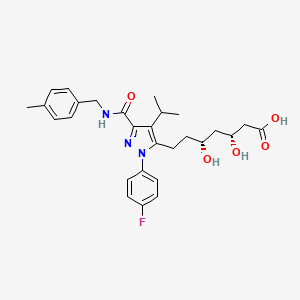
Ro-23-9424 Free
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ro-23-9424 is a novel ester-linked codrug that combines the properties of a cephalosporin and a quinolone. Specifically, it is a combination of fleroxacin and desacetylcefotaxime. This compound exhibits broad-spectrum antibacterial activity and has been studied for its potential use in treating various bacterial infections .
Méthodes De Préparation
Ro-23-9424 is synthesized through an esterification reaction between fleroxacin and desacetylcefotaxime. The reaction involves the formation of an ester bond linking the two components. The synthetic route typically includes the following steps:
Activation of the carboxyl group: of desacetylcefotaxime.
Nucleophilic attack: by the hydroxyl group of fleroxacin.
Formation of the ester bond: under controlled conditions.
Industrial production methods for Ro-23-9424 involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time to ensure efficient esterification .
Analyse Des Réactions Chimiques
Ro-23-9424 undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, leading to the release of fleroxacin and desacetylcefotaxime.
Oxidation and Reduction: The quinolone moiety can undergo oxidation and reduction reactions, affecting its antibacterial activity.
Substitution Reactions: The cephalosporin moiety can participate in substitution reactions, particularly at the beta-lactam ring.
Common reagents and conditions used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed from these reactions are the individual components, fleroxacin and desacetylcefotaxime .
Applications De Recherche Scientifique
Ro-23-9424 has been extensively studied for its antibacterial properties. Its applications include:
Chemistry: Used as a model compound to study ester-linked codrugs and their synthesis.
Biology: Investigated for its effects on bacterial cell walls and DNA replication.
Medicine: Potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: Explored for its use in developing new antibacterial agents and formulations .
Mécanisme D'action
Ro-23-9424 exerts its antibacterial effects through a dual mechanism:
Cephalosporin Component: Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis.
Quinolone Component: Inhibits bacterial DNA gyrase and topoisomerase IV, preventing DNA replication and transcription.
These combined actions result in a broad-spectrum antibacterial effect, making Ro-23-9424 effective against a wide range of bacterial pathogens .
Comparaison Avec Des Composés Similaires
Ro-23-9424 is unique due to its dual-action mechanism. Similar compounds include:
Ceftazidime: A cephalosporin with broad-spectrum activity but lacks the quinolone component.
Cefoperazone: Another cephalosporin with a different spectrum of activity.
Fleroxacin: A quinolone with potent antibacterial activity but lacks the cephalosporin component.
Ro-23-9424 stands out due to its combination of cephalosporin and quinolone properties, providing a broader spectrum of activity and potential for treating resistant infections .
Propriétés
Formule moléculaire |
C31H31F3N8O8S2 |
|---|---|
Poids moléculaire |
764.8 g/mol |
Nom IUPAC |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C31H31F3N8O8S2/c1-39-5-7-40(8-6-39)24-17(33)9-15-23(19(24)34)41(4-3-32)10-16(25(15)43)30(48)50-11-14-12-51-28-21(27(45)42(28)22(14)29(46)47)37-26(44)20(38-49-2)18-13-52-31(35)36-18/h9-10,13,21,28H,3-8,11-12H2,1-2H3,(H2,35,36)(H,37,44)(H,46,47) |
Clé InChI |
IKYGJSBKPPIKJK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)CCF)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-(5-chloro-2,4-dimethoxy-phenyl)ethyl]-2-cyclopentyl-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-4-hydroxy-3H-pyran-6-one](/img/structure/B10837375.png)
![N-benzyl-N-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)benzo[d][1,3]dioxol-5-amine fumarate](/img/structure/B10837376.png)
![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10837389.png)
![Ethyl N-[4-[[(2R,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B10837396.png)

![disodium;2-[(2R,5S,8S,11R,14S,17R)-8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate](/img/structure/B10837414.png)
![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(1H-pyrazol-4-ylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837426.png)
![ethyl N-[4-[[(2S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B10837429.png)

